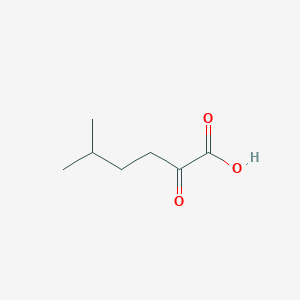

5-Methyl-2-oxohexanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)3-4-6(8)7(9)10/h5H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBNXHHWVVKRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26395-06-2 | |

| Record name | 5-methyl-2-oxohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of 5 Methyl 2 Oxohexanoic Acid

Biosynthesis via Leucine (B10760876) Transamination

The formation of 5-Methyl-2-oxohexanoic acid is not a direct result of L-leucine transamination but rather involves a subsequent chain-elongation step of leucine's corresponding alpha-keto acid.

The journey towards this compound begins with the essential branched-chain amino acid, L-leucine. The initial and reversible step in the catabolism of leucine is transamination, where the amino group of leucine is transferred to a recipient molecule, typically α-ketoglutarate, to form glutamate (B1630785). nih.govfrontiersin.org This reaction is catalyzed by branched-chain aminotransferase (BCAT) enzymes, which can be found in both the cytosol and mitochondria. nih.govresearchgate.net The removal of the amino group from L-leucine yields its corresponding branched-chain α-keto acid (BCKA), 4-methyl-2-oxopentanoic acid, also known as α-ketoisocaproate (KIC). nih.govnih.gov

From KIC, the synthesis of this compound proceeds through a one-carbon elongation cycle. umich.edu This process, identified in plants like Pogostemon cablin, involves an α-keto acid elongation (αKAE) pathway. umich.edu The cycle consists of three sequential reactions:

An aldol-type condensation of the initial 2-oxo acid (4-methyl-2-oxovalerate/KIC) with acetyl-CoA. umich.edu

Isomerization of the resulting intermediate. umich.edu

Oxidative decarboxylation to yield the final elongated α-keto acid, this compound. umich.edu

The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a critical metabolic process. The first two steps are shared among all three BCAAs: transamination by BCAT and irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govresearchgate.net

The biosynthesis of this compound represents a divergence from the primary BCAA catabolic pathway. While the bulk of KIC (derived from leucine) is typically decarboxylated by the BCKDH complex to form isovaleryl-CoA, a portion can be shunted into the α-keto acid elongation pathway to produce this compound. nih.govumich.edu This appears to be a more specialized route, particularly noted in plant secondary metabolism where it serves as a precursor for compounds like glucosinolates. biosynth.compnas.org

| Stage | Precursor | Enzyme/Pathway | Product | Key Function |

| Transamination | L-Leucine | Branched-Chain Aminotransferase (BCAT) | 4-Methyl-2-oxopentanoic acid (KIC) | Conversion of amino acid to keto acid. nih.govnih.gov |

| Elongation | 4-Methyl-2-oxopentanoic acid (KIC) | α-Keto Acid Elongation (αKAE) | This compound | Carbon chain extension. umich.edu |

Oxidative Decarboxylation Pathways

Following its synthesis, this compound is subjected to oxidative decarboxylation, a crucial step that commits it to further metabolic processing.

The oxidative decarboxylation of this compound is catalyzed by the mitochondrial branched-chain keto acid dehydrogenase (BCKDH) complex. umich.edu However, contrary to the fate of its precursor KIC which forms isovaleryl-CoA, the decarboxylation of this compound results in the formation of 4-methylvaleryl-CoA . umich.edu This distinction is critical, as the resulting acyl-CoA derivative has a different structure and subsequent metabolic fate than isovaleryl-CoA. The BCKDH complex catalyzes this irreversible reaction, producing CO2 and NADH alongside the acyl-CoA derivative. nih.gov

The primary documented fate of 4-methylvaleryl-CoA, the derivative of this compound, is in the biosynthesis of specific secondary metabolites in plants. In the case of patchouli (Pogostemon cablin), 4-methylvaleryl-CoA is transported from the mitochondria to the cytosol. umich.edu During this transport, it may lose its CoA group to become free 4-methylvaleric acid. umich.edu This acid is then reactivated in the cytosol to its CoA derivative, which serves as a precursor for the synthesis of pogostone, a key aromatic component of patchouli oil. umich.edu Other potential fates could involve its entry into fatty acid metabolism, though this is less documented.

Interconnections with Central Carbon Metabolism

The metabolic pathways of BCAA catabolism are intrinsically linked with central carbon metabolism, primarily the tricarboxylic acid (TCA) cycle. The catabolism of the primary BCAAs ultimately yields intermediates that can enter the TCA cycle for energy production or be used for gluconeogenesis or ketogenesis. frontiersin.org Leucine, for instance, is ketogenic, as its breakdown produces acetyl-CoA and acetoacetate (B1235776). nih.govfrontiersin.org

The pathway involving this compound connects to this central hub through the products of its catabolism. The derivative 4-methylvaleryl-CoA can be further metabolized. While its role in secondary metabolism is established in some species, it could theoretically be broken down via pathways analogous to fatty acid β-oxidation. Such breakdown would yield acetyl-CoA, which can then enter the TCA cycle, thus integrating the metabolism of this specific elongated keto acid with the cell's central energy-producing machinery. researchgate.net

Links to Ketogenesis (Acetyl-CoA, Acetoacetate)

The metabolic fate of this compound is intrinsically linked to the pathways of branched-chain amino acid catabolism, particularly that of leucine. Leucine is classified as a purely ketogenic amino acid, meaning its degradation exclusively yields acetyl-CoA and acetoacetate, which are direct precursors for the synthesis of ketone bodies. uh.edu Ketogenesis is a mitochondrial process where acetyl-CoA is converted into the ketone bodies acetoacetate, D-β-hydroxybutyrate, and acetone. uh.edunih.gov These molecules serve as crucial water-soluble energy sources for peripheral tissues, especially during periods of fasting or low carbohydrate availability. nih.govmdpi.com

The structural relationship between this compound and leucine's primary keto-acid, α-ketoisocaproate (also known as 4-methyl-2-oxovalerate), is key to understanding its connection to ketogenesis. researchgate.netwikipedia.org The catabolism of α-ketoisocaproate proceeds through the branched-chain α-keto acid dehydrogenase (BCKDH) complex, leading to isovaleryl-CoA. Subsequent reactions culminate in the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a central intermediate in metabolism. The enzyme HMG-CoA lyase then cleaves HMG-CoA into acetyl-CoA and acetoacetate, feeding directly into the ketogenic pathway. nih.govmdpi.comuomustansiriyah.edu.iq

Given that this compound is a one-carbon elongated version of α-ketoisocaproate, its degradation is expected to follow an analogous pathway. researchgate.netbiorxiv.org Catabolism via the BCKDH complex would likely convert this compound into its corresponding acyl-CoA derivative, 4-methylvaleryl-CoA. researchgate.net Further breakdown would be predicted to yield precursors for ketogenesis. The pathway would generate acetyl-CoA, a primary substrate for the thiolase enzyme in the first step of ketone body formation, and potentially acetoacetate itself, thus directly contributing to the pool of ketogenic intermediates. uomustansiriyah.edu.iqresearchgate.net

Anaplerotic Potential in Specific Metabolic Contexts

Anaplerosis refers to metabolic pathways that replenish the intermediates of the tricarboxylic acid (TCA) cycle. While the primary breakdown product of the parent amino acid leucine is ketogenic, the degradation of this compound may also possess anaplerotic potential under certain conditions. This potential arises from the possibility of its carbon skeleton being converted into TCA cycle intermediates.

The catabolism of branched-chain fatty acids and amino acids can serve anaplerotic roles. For instance, the breakdown of isoleucine and valine yields succinyl-CoA, a key TCA cycle component. The catabolism of this compound, an odd-carbon branched-chain keto acid, could theoretically produce both acetyl-CoA and propionyl-CoA. Propionyl-CoA is considered glucogenic because it can be carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA. The entry of succinyl-CoA into the TCA cycle constitutes a significant anaplerotic reaction.

In certain anaerobic bacteria, such as Pelobacter acidigallici, the enzyme succinyl-CoA:acetoacetate CoA transferase plays a potential anaplerotic role by linking acetoacetate metabolism to the TCA cycle. d-nb.info While direct evidence for this compound's anaplerotic function is limited, its structural similarity to other branched-chain molecules that replenish the TCA cycle suggests it could serve a similar function, particularly in metabolic states requiring the replenishment of cycle intermediates for biosynthesis or energy production. researchgate.net This is especially relevant in contexts like cancer cell metabolism, where anaplerotic pathways are often upregulated to support rapid proliferation. biorxiv.org

Alternative Biosynthetic Routes

Alpha-Keto Acid Elongation Pathways in Plants and Microorganisms

In plants and various microorganisms, this compound is synthesized via an α-keto acid elongation (aKAE) pathway. researchgate.netbiorxiv.org This pathway incrementally extends the carbon chain of α-keto acids derived from amino acids. The primary precursor for this compound is 4-methyl-2-oxovalerate (α-ketoisocaproate), the α-keto acid corresponding to leucine. biorxiv.org

The aKAE pathway consists of a three-step reaction cycle:

Condensation: The cycle begins with an aldol-type condensation of the α-keto acid (4-methyl-2-oxovalerate) with acetyl-CoA. This step is catalyzed by a key enzyme, 2-isobutylmalate synthase (IBMS), which is related to the 2-isopropylmalate synthase found in leucine biosynthesis. researchgate.netbiorxiv.orgresearchgate.net

Isomerization: The resulting intermediate undergoes an isomerization reaction, typically involving dehydration followed by hydration, catalyzed by an enzyme homologous to isopropylmalate isomerase (IPMI). researchgate.net

Oxidative Decarboxylation: The isomerized product is then oxidatively decarboxylated by a dehydrogenase, yielding the final product, this compound, which is one carbon longer than the initial substrate. researchgate.netbiorxiv.org

This pathway is crucial for the biosynthesis of various specialized plant metabolites. In Pogostemon cablin (patchouli), this pathway produces precursors for the synthesis of pogostone. biorxiv.org In Arabidopsis thaliana, the aKAE pathway is fundamental to the production of chain-elongated glucosinolates, which are important for plant defense. oup.com The enzyme methylthioalkylmalate (MAM) synthase 3 in Arabidopsis can utilize 5-methyl-2-oxohexanoate as a substrate in the elongation cycles that produce these defensive compounds. oup.com

Analogous Biosynthetic Routes in Other Organisms

Biosynthetic routes analogous to the α-keto acid elongation pathway are found in a diverse range of organisms, contributing to the production of unique natural products.

In marine actinobacteria, a similar biosynthetic logic is employed for the synthesis of complex cyclic peptides like the cyclomarins. acs.org For instance, the biosynthesis of a novel amino acid residue within cyclomarin A involves the homologation (chain extension) of isobutyraldehyde (B47883) (derived from valine) with pyruvate (B1213749). This reaction, catalyzed by enzymes CymE and CymF, produces 4-hydroxy-5-methyl-2-oxohexanoic acid, a close structural relative of this compound. acs.org This demonstrates that the core principle of elongating a branched-chain precursor to form a six-carbon α-oxo acid is conserved across different domains of life.

In some organisms, an alternative to the aKAE pathway for elongating branched-chain acids is the fatty acid synthase (FAS) system. biorxiv.org While the aKAE pathway adds acetyl-CoA but retains only one carbon per cycle, the FAS-mediated route retains both carbons from an acetyl-ACP donor in each elongation step. researchgate.net This FAS-based mechanism has been observed in the production of elongated branched-chain acyl groups for acyl sugars in certain plant species. biorxiv.org

Furthermore, the biosynthesis of acyloin compounds in anaerobic bacteria like Clostridium beijerinckii involves the fusion of various α-keto acids. acs.org For example, the synthesis of clostrocyloin involves the condensation of pyruvate with 4-methyl-2-oxopentanoic acid (α-ketoisocaproate). While the final product is an α-hydroxy ketone rather than an α-keto acid, the pathway shares the common theme of using branched-chain α-keto acids as building blocks for more complex molecules. acs.org

Enzymology of 5 Methyl 2 Oxohexanoic Acid Metabolism

Branched-Chain Amino Acid Transaminases (BCATs)

Branched-chain amino acid transaminases (BCATs) catalyze the first and reversible step in the catabolism of BCAAs, including the conversion of leucine (B10760876) to 5-methyl-2-oxohexanoic acid (also known as α-ketoisocaproate or KIC). frontiersin.orgtaylorandfrancis.com This reaction involves the transfer of an amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate (B1630785). wikipedia.org

In eukaryotes, including mammals, two primary isoforms of BCAT exist, each with distinct subcellular localizations and tissue distribution. nih.gov These isoforms are known as BCAT1 and BCAT2.

BCAT1 (hBCATc): This cytosolic isoform is encoded by the BCAT1 gene. frontiersin.orgnih.gov Its expression is tissue-specific and generally restricted to specialized tissues such as the brain and placenta. nih.govnih.gov

BCAT2 (hBCATm): The mitochondrial isoform is encoded by the BCAT2 gene and is widely expressed across most tissues. frontiersin.orgnih.govnih.gov It is considered the primary enzyme for BCAA catabolism in most peripheral tissues. hmdb.ca

The differential localization of these isoforms suggests distinct roles in cellular metabolism. researchgate.net The mitochondrial BCAT2 is central to the catabolism of BCAAs for energy production, while the cytosolic BCAT1 is implicated in nitrogen metabolism and the synthesis of neurotransmitters like glutamate in the central nervous system. nih.gov

| BCAT Isoform | Gene | Subcellular Localization | Primary Tissue Distribution |

| BCAT1 (hBCATc) | BCAT1 | Cytosol | Brain, Placenta nih.govnih.gov |

| BCAT2 (hBCATm) | BCAT2 | Mitochondria | Widely expressed in most tissues frontiersin.orgnih.gov |

The catalytic activity of BCATs is dependent on the cofactor pyridoxal (B1214274) 5′-phosphate (PLP), the active form of vitamin B6. nih.govmdpi.com PLP is essential for the transamination reaction, acting as an intermediate carrier of the amino group. nih.gov

The mechanism proceeds in two half-reactions:

The amino group from the branched-chain amino acid (e.g., leucine) is transferred to the enzyme-bound PLP, forming pyridoxamine (B1203002) 5′-phosphate (PMP) and releasing the corresponding α-keto acid (this compound).

The PMP intermediate then donates the amino group to an α-keto acid acceptor, typically α-ketoglutarate, which regenerates the original PLP cofactor and produces glutamate.

PLP facilitates this process by forming a Schiff base intermediate with the amino acid substrate. This intermediate acts as an "electron sink," stabilizing the negative charge that develops during the cleavage of bonds at the α-carbon of the amino acid, a crucial step for the amino group transfer. nih.gov

BCATs exhibit broad specificity for the three branched-chain amino acids: leucine, isoleucine, and valine. nih.gov The enzyme catalyzes the interconversion between these amino acids and their corresponding α-keto acids:

Leucine ↔ this compound (α-ketoisocaproate, KIC)

Isoleucine ↔ α-keto-β-methylvalerate (KMV)

Valine ↔ α-ketoisovalerate (KIV) frontiersin.org

The transamination reaction catalyzed by BCATs is fully reversible. frontiersin.orgnih.gov The direction of the reaction is dictated by the relative concentrations of the substrates (BCAAs and α-ketoglutarate) and products (BCKAs and glutamate). This reversibility allows BCATs to participate in both the synthesis and degradation of BCAAs, depending on the metabolic needs of the cell. nih.gov

Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex

Following transamination, the resulting this compound undergoes irreversible oxidative decarboxylation. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large, multi-enzyme complex located on the inner mitochondrial membrane. wikipedia.org The BCKDH complex is the rate-limiting step in BCAA catabolism. frontiersin.orgnih.gov

The BCKDH complex is a highly organized structure composed of multiple copies of three core catalytic components: E1, E2, and E3. researchgate.netnih.gov

E1 (Branched-Chain α-Ketoacid Dehydrogenase/Decarboxylase): This component is a heterotetramer with an α2β2 structure, encoded by the BCKDHA and BCKDHB genes, respectively. frontiersin.orgresearchgate.net The E1 subunit utilizes thiamine (B1217682) pyrophosphate (TPP) as a cofactor and is responsible for the decarboxylation of the α-keto acid. wikipedia.org

E2 (Dihydrolipoyl Transacylase): The core of the complex is formed by 24 copies of the E2 subunit, encoded by the DBT gene, arranged with octahedral symmetry. wikipedia.orgresearchgate.net E2 contains a lipoyl-bearing domain that transfers the acyl group from E1 to coenzyme A (CoA). frontiersin.orgwikipedia.org

E3 (Dihydrolipoamide Dehydrogenase): This component is a homodimer, encoded by the DLD gene. frontiersin.org E3 is a flavoprotein that uses flavin adenine (B156593) dinucleotide (FAD) as a cofactor. Its function is to reoxidize the reduced lipoyl moiety on the E2 subunit, transferring electrons to NAD+ to form NADH. nih.govwikipedia.org

The entire complex is regulated by the activity of a specific kinase (BCKDK) and phosphatase (PPM1K), which inactivate and activate the complex, respectively, primarily by acting on the E1α subunit. researchgate.netyoutube.com

| Component | Name | Subunit Structure | Prosthetic Group/Cofactor | Function |

| E1 | Branched-Chain α-Ketoacid Dehydrogenase | α2β2 Heterotetramer | Thiamine Pyrophosphate (TPP) | Decarboxylation of the α-keto acid wikipedia.org |

| E2 | Dihydrolipoyl Transacylase | 24-mer core | Lipoamide (B1675559), Coenzyme A (CoA) | Acyl group transfer to CoA wikipedia.org |

| E3 | Dihydrolipoamide Dehydrogenase | Homodimer | Flavin Adenine Dinucleotide (FAD), NAD+ | Reoxidation of the lipoamide cofactor nih.govwikipedia.org |

The oxidative decarboxylation of this compound to isovaleryl-CoA is a multi-step process facilitated by the coordinated action of the E1, E2, and E3 subunits. wikipedia.org

Decarboxylation (E1): this compound binds to the TPP cofactor on the E1 subunit. The α-keto acid is then decarboxylated, releasing CO2, and the remaining hydroxyalkyl group becomes covalently attached to TPP. wikipedia.org

Oxidation and Acyl Transfer (E1 to E2): The hydroxyalkyl-TPP intermediate is oxidized to an acyl group. This acyl group is simultaneously transferred from TPP to the lipoamide cofactor located on the swinging lipoyl domain of the E2 subunit. This transfer regenerates the TPP on E1. wikipedia.org

Acyl-CoA Formation (E2): The E2 subunit catalyzes the transfer of the acyl group from the lipoamide to coenzyme A, forming the final product, isovaleryl-CoA. The lipoamide is left in a reduced dithiol form. wikipedia.org

Reoxidation of Lipoamide (E3): The reduced lipoamide swings to the active site of the E3 subunit. E3 utilizes its FAD cofactor to reoxidize the lipoamide back to its disulfide form, becoming FADH2 in the process. wikipedia.org

Regeneration of FAD (E3): The FADH2 on the E3 subunit is reoxidized to FAD by transferring electrons to NAD+, producing NADH and H+. This regenerates the E3 component for the next catalytic cycle. frontiersin.orgnih.gov

This series of reactions ensures the efficient conversion of the α-keto acid into its corresponding acyl-CoA derivative, which can then enter further metabolic pathways. fiveable.me

Tissue-Specific Expression and Activity Profiles

The metabolic fate of this compound, a branched-chain α-keto acid (BCKA), is primarily dictated by the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multienzyme complex catalyzes the irreversible oxidative decarboxylation of BCKAs, a rate-limiting step in the catabolism of branched-chain amino acids. researchgate.netfrontiersin.orgresearchgate.netfrontiersin.org The expression and activity of the BCKDH complex exhibit significant variation across different tissues and species, which determines the primary sites of BCKA catabolism.

In humans, skeletal muscle is the principal site for the catabolism of BCKAs, accounting for approximately 54-60% of the body's total BCKDH activity. nih.govnih.govnih.gov This is in stark contrast to rodents, such as rats, where the liver possesses the highest BCKDH activity, contributing to as much as 70-83% of the body's total oxidative capacity for these compounds. nih.govnih.govnih.gov In rats, the specific activity of BCKDH is highest in the liver, followed by the kidney and heart, with significantly lower activity in skeletal muscle and adipose tissue. nih.govnih.gov

Conversely, in humans and monkeys, the specific activity of BCKDH in the liver and kidneys is substantially lower than in rats. nih.govnih.gov Human liver and kidneys have specific activities that are only about 1/15th to 1/25th of those found in rat liver. nih.govnih.gov However, the activity in skeletal muscle is comparable across these species. nih.govnih.gov This results in a different distribution of the body's total BCKDH content. In humans, the distribution is estimated to be 60% in muscle, 30% in the liver, and only 2% in the kidneys. nih.govnih.gov The brain also contributes significantly to BCKDH oxidative capacity in humans, accounting for about 20%. nih.gov This tissue-specific distribution implies an important interplay between organs; for instance, BCKAs produced from amino acid transamination in the muscle can be transported to the liver for oxidation, a process that is more prominent in species with high hepatic BCKDH activity. researchgate.netmdpi.com

The regulation of BCKDH activity is also tissue-specific, primarily through the actions of a dedicated kinase (BCKDH kinase, BDK) and phosphatase (PPM1K). BDK phosphorylates and inactivates the BCKDH complex. nih.gov The expression of BDK mRNA is highest in skeletal muscle, intermediate in the brain and kidney, and lowest in the liver, which aligns with the lower basal activity of BCKDH in muscle compared to the liver in some species. nih.gov

| Organism | Tissue | Specific Activity (U/g wet tissue) | Proportion of Body's Total Content (%) |

|---|---|---|---|

| Rat | Liver | ~33.0 | ~70-83% |

| Kidney | ~26.0 | ~10-12% | |

| Muscle | ~0.4 | ~3-10% | |

| Monkey | Liver | ~11-16.5 | ~50% |

| Kidney | ~8.5-13.0 | ~13% | |

| Muscle | ~0.4 | ~20% | |

| Human | Liver | ~1.3-2.2 | ~13-30% |

| Kidney | ~1.0-1.7 | ~2-8% | |

| Muscle | ~0.4 | ~54-60% |

Data compiled from multiple sources. nih.govnih.govnih.gov Specific activities and proportions can vary based on the study and measurement techniques.

Other Enzymes Involved in its Interconversion or Derivatives

Beyond the primary catabolic pathway governed by the BCKDH complex, other enzymatic reactions are involved in the synthesis and modification of this compound and its derivatives. These include enzymes responsible for its formation via carbon chain elongation and those that create or hydrolyze its various metabolic derivatives.

Enzymes for One-Carbon Elongation Pathways

This compound can be synthesized through a one-carbon α-keto acid elongation (αKAE) pathway, which extends a precursor molecule. biorxiv.org This process is analogous to the chain elongation steps found in the biosynthesis of the amino acid leucine. biorxiv.orgnih.gov The precursor for this compound is 4-methyl-2-oxovalerate (also known as α-ketoisovalerate), which is itself derived from the catabolism of leucine. biorxiv.org

The elongation cycle involves three key enzymatic reactions:

Condensation: The cycle begins with an aldol-type condensation of the precursor α-keto acid (4-methyl-2-oxovalerate) with acetyl-CoA. This reaction is catalyzed by a newly identified enzyme, 2-isobutylmalate synthase (IBMS), which is homologous to 2-isopropylmalate synthase (IPMS), the key enzyme in leucine biosynthesis. biorxiv.org This step yields a 2-isobutylmalate intermediate. biorxiv.org

Isomerization: The resulting malate (B86768) derivative is then isomerized. This two-step reaction of dehydration followed by hydration is catalyzed by an isomerase, likely an isopropylmalate isomerase (IPMI) homolog. biorxiv.org

Oxidative Decarboxylation: Finally, the isomerized intermediate undergoes NAD⁺-dependent oxidative decarboxylation, catalyzed by a dehydrogenase homologous to isopropylmalate dehydrogenase (IPMDH). This reaction removes a carboxyl group and generates the final product, this compound, which is one carbon longer than the initial precursor. biorxiv.org

This elongation pathway has been identified in plants for the synthesis of precursors to valuable secondary metabolites. biorxiv.org

| Enzyme | Homolog in Leucine Biosynthesis | Reaction Catalyzed | Substrate(s) | Product |

|---|---|---|---|---|

| 2-Isobutylmalate Synthase (IBMS) | 2-Isopropylmalate Synthase (IPMS) | Condensation | 4-Methyl-2-oxovalerate + Acetyl-CoA | 2-Isobutylmalate |

| Isopropylmalate Isomerase (IPMI) Homolog | Isopropylmalate Isomerase (IPMI) | Isomerization | 2-Isobutylmalate | 3-Isobutylmalate |

| Isopropylmalate Dehydrogenase (IPMDH) Homolog | Isopropylmalate Dehydrogenase (IPMDH) | Oxidative Decarboxylation | 3-Isobutylmalate + NAD⁺ | This compound + CO₂ + NADH |

Ligases and Hydrolases in Derivative Formation

The formation of derivatives of this compound is a critical aspect of its metabolism, primarily involving its conversion to an acyl-coenzyme A (acyl-CoA) ester. This activation step is essential for its entry into subsequent catabolic or anabolic pathways.

The key enzyme complex in this process is the branched-chain α-keto acid dehydrogenase (BCKDH) complex itself. While known for its dehydrogenase activity, the E2 subunit of the complex, dihydrolipoyl transacylase , functions as a ligase. It catalyzes the transfer of the 5-methylhexanoyl group (formed after decarboxylation) from the lipoamide cofactor to coenzyme A (CoA), forming 5-methylhexanoyl-CoA. frontiersin.org

Once formed, this branched-chain acyl-CoA derivative can be a substrate for various other enzymes:

Acyl-CoA Synthetases/Ligases: These enzymes can activate fatty acids and related molecules by ligating them to CoA. While the primary activation of this compound is via the BCKDH complex, other acyl-CoA synthetases may act on it or its metabolites, particularly if it is released from its CoA ester.

Hydrolases (Thioesterases): Acyl-CoA thioesterases are hydrolases that cleave the thioester bond in acyl-CoA molecules, releasing a free fatty acid and CoA. frontiersin.org These enzymes play a crucial role in regulating the intracellular balance of acyl-CoAs and free fatty acids. frontiersin.org 5-methylhexanoyl-CoA could be a substrate for such thioesterases, which would modulate its availability for energy production or biosynthetic pathways.

Enzymes of Fatty Acid Synthesis: The acetyl-CoA and propionyl-CoA produced from the complete catabolism of branched-chain amino acids can serve as substrates for lipid synthesis. frontiersin.org It is also possible that branched-chain acyl-CoAs like 5-methylhexanoyl-CoA could be used as primers or extenders in fatty acid synthesis, leading to the formation of branched-chain fatty acids. This would involve the coordinated action of enzymes such as acyl-CoA carboxylase and fatty acid synthase . aocs.orgnih.gov

Regulation of 5 Methyl 2 Oxohexanoic Acid Metabolism

Post-Translational Regulation of BCKDH Complex Activity

The activity of the BCKDH complex is acutely managed through a cycle of phosphorylation and dephosphorylation, primarily targeting the E1α subunit of the complex. mdpi.com This covalent modification is governed by the opposing actions of a specific kinase and phosphatase, and is further fine-tuned by allosteric effectors.

Activation of the BCKDH complex is mediated by the Branched-Chain Alpha-Keto Acid Dehydrogenase Phosphatase (BDP), also known as protein phosphatase 2Cm (PP2Cm). mdpi.comnih.gov BDP counteracts the effect of BDK by dephosphorylating the E1α subunit, thereby restoring the enzymatic activity of the BCKDH complex. researchgate.net This phosphatase is strictly dependent on manganese ions (Mn²⁺) for its activity. nih.gov The binding of BDP to the dihydrolipoyl transacylase (E2) core of the BCKDH complex significantly enhances its dephosphorylation rate. nih.gov The dynamic interplay between BDK and BDP determines the phosphorylation state and, therefore, the activity level of the BCKDH complex. nih.gov

The activity of the BCKDH complex and its regulatory kinase, BDK, is also modulated by the local concentrations of various metabolites. Branched-chain α-keto acids, particularly α-ketoisocaproate (KIC), the keto-acid of leucine (B10760876), act as potent allosteric inhibitors of BDK. mdpi.comfrontiersin.org This creates a feedback mechanism where high levels of BCKAs inhibit BDK, leading to the activation of the BCKDH complex and promoting their own degradation. frontiersin.org

Conversely, the end products of the BCKDH reaction, such as NADH and branched-chain acyl-CoAs, can inhibit the complex. nih.gov An increased ratio of NADH/NAD⁺ and acyl-CoA/CoA-SH serves as a signal of high energy status and product accumulation, leading to the suppression of BCKDH activity. mdpi.com

| Regulator | Target Enzyme | Effect on Target | Overall Impact on BCKDH Activity |

| BDK | BCKDH E1α Subunit | Phosphorylation | Inactivation |

| BDP (PP2Cm) | BCKDH E1α Subunit | Dephosphorylation | Activation |

| KIC | BDK | Allosteric Inhibition | Activation |

| NADH/NAD⁺ Ratio | BCKDH Complex | Allosteric Inhibition | Inactivation |

| Acyl-CoA/CoA-SH Ratio | BCKDH Complex | Allosteric Inhibition | Inactivation |

Transcriptional and Translational Control of Metabolic Enzymes

Long-term regulation of 5-methyl-2-oxohexanoic acid metabolism is achieved through the control of the gene expression of the BCKDH complex subunits and its regulatory kinase, BDK. This level of control is influenced by both nutritional and hormonal signals.

The nutritional status of an organism plays a significant role in modulating the expression of genes involved in BCAA catabolism. For instance, a low-protein diet has been shown to increase the mRNA levels of BDK in the liver. nih.gov Similarly, withdrawing BCAAs from the medium of cultured hepatocytes leads to an increase in BDK protein expression. nih.gov This suggests that under conditions of amino acid scarcity, the body conserves essential BCAAs by upregulating the inhibitor of their catabolism. Conversely, dietary composition, such as a high-fat diet, can lead to the downregulation of hepatic BDK, thereby activating the BCKDH complex and promoting BCKA catabolism. nih.gov

Insulin : This anabolic hormone has a complex role. Studies have shown that insulin can upregulate the expression of BDK, which would lead to decreased BCKDH activity. nih.govnih.gov This suggests that during the fed state, insulin may act to conserve BCAAs for protein synthesis by limiting their catabolism. nih.gov However, insulin has also been reported to down-regulate the expression of the BCKDH E1α subunit. nih.gov

Glucocorticoids : These stress hormones generally promote protein breakdown and amino acid catabolism. Glucocorticoids have been found to down-regulate the expression of BDK and up-regulate the BCKDH E2 subunit. nih.gov The net effect is an increase in the capacity for BCAA oxidation.

Thyroid Hormone : Thyroid hormones are known to regulate basal metabolic rate. Evidence suggests that they can influence the expression of genes related to energy metabolism, and along with glucocorticoids, can regulate the expression of genes involved in amino acid metabolism. nih.govnih.gov

| Hormone | Effect on BDK Expression | Effect on BCKDH Subunit Expression | Overall Impact on BCKDH Activity |

| Insulin | Upregulation | Downregulation (E1α) | Decrease |

| Glucocorticoids | Downregulation | Upregulation (E2) | Increase |

| Thyroid Hormone | Regulatory Role | Regulatory Role | Modulated |

Metabolic Flux Control and Compartmentalization

Metabolic flux through the this compound degradation pathway is primarily governed by the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex catalyzes the first irreversible and rate-limiting step in the catabolism of BCKAs. frontiersin.org The intricate control of this flux is achieved through a combination of inter-organ cooperation and precise intracellular compartmentalization of the involved enzymes.

The catabolism of branched-chain amino acids (BCAAs) and their corresponding α-keto acids, including this compound, is a prime example of inter-organ metabolic cooperation, primarily between skeletal muscle and the liver. nih.gov While BCAAs are transaminated in extra-hepatic tissues, the subsequent oxidation of the resulting BCKAs occurs predominantly in the liver. frontiersin.org

Skeletal muscle is a major site for the transamination of leucine to this compound due to the high activity of branched-chain aminotransferases (BCATs) and the relatively low activity of the BCKDH complex. youtube.com Consequently, this compound is released from the muscle into the bloodstream. The liver, in contrast, exhibits high BCKDH activity and is the principal site for the irreversible oxidative decarboxylation of circulating BCKAs. frontiersin.orgnih.gov This division of labor establishes a crucial inter-organ cycle, with muscle supplying BCKAs as fuel for the liver and other tissues. nih.gov

This metabolic interplay extends to other tissues as well. For instance, in the brain, a BCAA-dependent glial-neuronal nitrogen shuttle has been identified, where BCKAs produced by astrocytes are transported to neurons for subsequent oxidation. frontiersin.org The transport of this compound across cellular membranes is facilitated by specific transporters, including SLC16A monocarboxylate transporters that handle cytosolic BCKAs. mdpi.com

The dynamics of this inter-organ flux are responsive to various physiological states. During periods of fasting or in conditions of metabolic stress, muscle protein breakdown increases, leading to a greater release of BCAAs and subsequently BCKAs into circulation for use by the liver and other organs. nih.govnyu.edu

Table 1: Inter-organ Flux of this compound and Related Metabolites

| Metabolite | Primary Site of Production | Primary Site of Utilization | Physiological Significance |

|---|---|---|---|

| Leucine | Dietary intake, protein breakdown | Skeletal muscle, other extra-hepatic tissues | Precursor for this compound |

| This compound | Skeletal muscle, astrocytes | Liver, neurons | Inter-organ energy shuttle |

The spatial segregation of metabolic enzymes within the cell is a key strategy for regulating metabolic pathways. The catabolism of this compound involves enzymes located in both the cytoplasm and the mitochondria, with the latter playing a central role.

The initial transamination of leucine can be catalyzed by two isoforms of branched-chain aminotransferase (BCAT): the cytosolic isoform (BCATc) and the mitochondrial isoform (BCATm). frontiersin.org While the tissue-specific expression of these isoforms varies, this dual localization allows for the production of this compound in both cellular compartments.

However, the committed step in its catabolism is exclusively mitochondrial. The branched-chain α-keto acid dehydrogenase (BCKDH) complex is situated on the inner surface of the inner mitochondrial membrane. nih.gov This localization ensures that this compound, once transported into the mitochondria, is efficiently channeled into the subsequent steps of the oxidative pathway. The product of the BCKDH reaction, isovaleryl-CoA, and all subsequent intermediates are trapped within the mitochondrial matrix, effectively committing them to further oxidation. nih.gov

The activity of the BCKDH complex is itself tightly regulated by a phosphorylation-dephosphorylation cycle. A specific kinase, BCKDH kinase (BCKDK), phosphorylates and inactivates the complex, while a phosphatase, PPM1K, dephosphorylates and activates it. frontiersin.orgyoutube.com This regulatory mechanism is also localized to the mitochondria and is sensitive to the intramitochondrial concentrations of BCKAs and other metabolic effectors. frontiersin.org

Table 2: Intracellular Localization of Key Enzymes in this compound Metabolism

| Enzyme/Complex | Subcellular Location | Function |

|---|---|---|

| Branched-chain aminotransferase, cytosolic (BCATc) | Cytosol | Reversible transamination of leucine |

| Branched-chain aminotransferase, mitochondrial (BCATm) | Mitochondrial matrix | Reversible transamination of leucine |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Inner mitochondrial membrane | Irreversible oxidative decarboxylation of this compound |

| BCKDH kinase (BCKDK) | Mitochondria | Inactivates BCKDH complex via phosphorylation |

| PPM1K phosphatase | Mitochondria | Activates BCKDH complex via dephosphorylation |

Biological Roles and Significance of 5 Methyl 2 Oxohexanoic Acid

Role as a Key Metabolic Intermediate

KIC is a pivotal intermediate metabolite derived from the breakdown of leucine (B10760876). Its formation and subsequent conversion are critical steps that link amino acid metabolism with other major metabolic pathways in the body.

The catabolism of leucine is initiated by a reversible transamination reaction, primarily occurring in skeletal muscle, which converts leucine into KIC. nih.gov This reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT), which transfers the amino group from leucine to α-ketoglutarate, yielding KIC and glutamate (B1630785). wikipedia.orgresearchgate.net This initial step is significant as it allows for the synthesis of non-essential amino acids like glutamate and alanine in muscle tissue. wikipedia.org

Once formed, the metabolic fate of KIC varies depending on the tissue. A major pathway for KIC metabolism occurs in the liver, where it is irreversibly converted to isovaleryl-CoA by the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKAD). researchgate.netresearchgate.net Isovaleryl-CoA is the primary compound synthesized from KIC and can subsequently be metabolized to acetyl-CoA, which can enter the citric acid cycle for energy production or be used for the synthesis of cholesterol and ketone bodies. wikipedia.orgrupahealth.com The gut and kidneys also play a significant role in metabolizing KIC. nih.gov Studies in dogs have shown that a substantial portion of orally administered KIC is transaminated back to leucine in the gut and kidneys or converted to ketone bodies in the liver. nih.gov

Table 1: Organ-Specific Metabolism of an Oral KIC Load in a Canine Model

| Organ/Tissue | Metabolic Fate of Administered KIC | Percentage of Administered Load |

|---|---|---|

| Gut | Absorbed as KIC | 62% |

| Gut | Transaminated to Leucine | 23% |

| Liver | Uptake of KIC | 35% |

| Liver (of the uptaken KIC) | Transaminated to Leucine | ~33% |

| Liver (of the uptaken KIC) | Converted to Ketone Bodies | ~67% |

| Kidneys | Transaminated to Leucine | 50% of splanchnic output |

Data derived from studies on conscious, overnight-fasted dogs. nih.gov

Beyond its role in the main leucine catabolic pathway, KIC serves as a precursor for the synthesis of other important bioactive molecules. A notable derivative is α-hydroxyisocaproate (HICA), also known as leucic acid, which is an end-product of leucine metabolism. HICA is considered an anti-catabolic agent, and studies in rats have demonstrated its ability to promote muscle recovery after immobilization-induced atrophy.

Another significant metabolite of KIC is β-hydroxy-β-methylbutyrate (HMB). In the cytosol, a small fraction of KIC is converted to HMB by the enzyme KIC dioxygenase. researchgate.netnih.gov It is estimated that only about 5% of dietary leucine is ultimately converted into HMB. researchgate.netresearchgate.net HMB is recognized for its roles in protein metabolism, including stimulating protein synthesis and reducing muscle breakdown. researchgate.netnih.gov

Signaling Molecule in Cellular Processes

KIC, along with its parent amino acid leucine and its metabolite HMB, functions as a signaling molecule that modulates key cellular processes related to growth and protein metabolism.

The mechanistic target of rapamycin (mTOR) is a central protein kinase that regulates cell growth, proliferation, and metabolism in response to nutrients and growth factors. nih.govnih.gov The mTOR pathway, specifically mTOR complex 1 (mTORC1), is a well-established target for amino acids, particularly leucine. Leucine and its metabolites are key activators of mTORC1 signaling. nih.govnih.gov Mechanistic studies show that in the presence of amino acids, mTORC1 is recruited to the surface of lysosomes, where it can be activated. youtube.com This process is essential for mTORC1 to phosphorylate its downstream targets and promote anabolic processes. The metabolite HMB has also been shown to activate the mTOR kinase pathway, contributing to its anabolic effects. nih.gov KIC itself has been implicated in modulating insulin signaling pathways that converge on mTOR. For instance, in skeletal muscle cells, KIC can influence insulin-stimulated glucose transport, a process linked to mTOR signaling. physiology.org

The KIC metabolite HMB has been studied more extensively for its specific mechanisms. HMB stimulates muscle protein synthesis and, in parallel, attenuates muscle protein breakdown. nih.gov The anti-catabolic effect of HMB is partly attributed to its ability to suppress the ubiquitin-proteasome system, a major pathway for protein degradation in skeletal muscle. nih.gov

Implications in Metabolic Dysregulation (Mechanistic and Animal Model Studies)

The critical role of KIC in metabolism is highlighted by the severe consequences that arise when its processing is impaired. The primary example of such a condition is Maple Syrup Urine Disease (MSUD).

MSUD is an inherited metabolic disorder caused by a deficiency in the activity of the BCKAD enzyme complex. wikipedia.orgencyclopedia.pub This enzymatic block prevents the normal breakdown of KIC and the corresponding keto acids of isoleucine and valine. wikipedia.org Consequently, these branched-chain α-keto acids, along with their parent amino acids, accumulate to toxic levels in the blood, urine, and tissues. wikipedia.orgcaymanchem.com

The accumulation of KIC is believed to be a key mediator of the neurotoxicity observed in MSUD patients. rupahealth.com Mechanistic studies and animal models have provided insights into the pathological effects of elevated KIC levels:

Neurotransmitter Imbalance: High concentrations of KIC in the brain can disrupt the balance of key neurotransmitters. It can lead to a reduction in the levels of glutamate, glutamine, and GABA, contributing to the neurological symptoms seen in MSUD. wikipedia.org

Oxidative Stress: In vitro studies using cerebral cortex from young rats have shown that the branched-chain α-keto acids that accumulate in MSUD, including KIC, can stimulate lipid peroxidation and diminish the effectiveness of antioxidant defense systems. nih.gov

Mitochondrial Dysfunction: Research in rats has demonstrated that intracerebroventricular administration of KIC can increase the production of reactive oxygen species and impair the function of mitochondrial complexes I and II-III in the hippocampus. caymanchem.com

Animal models have been crucial in elucidating these mechanisms. For instance, studies in diabetic db/db mice have shown altered levels of urinary KIC, suggesting a broader role for KIC metabolism in metabolic diseases beyond MSUD. caymanchem.com

Table 2: Pathophysiological Effects of KIC Accumulation in Metabolic Dysregulation

| Effect | Mechanism/Observation | Model System/Study Type | Reference |

|---|---|---|---|

| Neurotoxicity | Reduction in brain glutamate, glutamine, and GABA levels. | Pathophysiological mechanism in MSUD | wikipedia.org |

| Oxidative Stress | Stimulation of lipid peroxidation and reduction of antioxidant defenses. | In vitro study on rat cerebral cortex | nih.gov |

| Mitochondrial Dysfunction | Increased reactive oxygen species and decreased activity of mitochondrial complexes. | In vivo study on rat hippocampus | caymanchem.com |

| Biomarker for MSUD | Elevated levels in blood, urine, and tissues due to BCKAD deficiency. | Clinical observation in MSUD patients | wikipedia.orgrupahealth.comcaymanchem.com |

Accumulation in Inborn Errors of Metabolism (e.g., Maple Syrup Urine Disease - biochemical consequences)

5-Methyl-2-oxohexanoic acid is one of the branched-chain α-keto acids (BCKAs) that accumulate in Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder. wikipedia.orgnih.govwordpress.com This disease is caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKD) complex, a critical enzyme in the catabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine. wikipedia.orgdovepress.comnih.gov The blockage of this metabolic pathway leads to the buildup of BCAAs and their corresponding toxic by-products, including α-ketoisocaproic acid (from leucine), α-keto-β-methylvaleric acid (from isoleucine), and α-ketoisovaleric acid (from valine), in the blood and urine. wikipedia.orgwordpress.com this compound is a derivative of isoleucine metabolism.

The accumulation of these BCKAs is associated with severe neurological damage, including encephalopathy, seizures, and developmental delay. wordpress.comnih.gov The neurotoxicity is a hallmark of MSUD, and the sweet odor of the urine, reminiscent of maple syrup, is a characteristic sign of the disease. wikipedia.org

One of the significant biochemical consequences of the accumulation of these metabolites is the induction of oxidative stress. nih.govnih.gov While the exact mechanisms are not fully elucidated, it is understood that the high levels of BCKAs contribute to an imbalance in the production of reactive oxygen species (ROS) and the antioxidant defense systems in the body. nih.govresearchgate.net This oxidative stress is believed to be a key contributor to the brain damage observed in MSUD patients. nih.govnih.gov Studies have shown that the accumulation of BCKAs can lead to increased lipid peroxidation and a reduction in antioxidant defenses in the cerebral cortex. nih.gov

Mechanistic Associations with Metabolic Conditions (e.g., insulin resistance, oxidative stress - in vitro/animal models)

Insulin resistance is a complex metabolic state, and its relationship with branched-chain amino acids is an active area of research. scienceopen.comnih.gov Similarly, oxidative stress is a known factor in the pathology of various metabolic diseases. mdpi.comnih.gov However, direct experimental evidence from in vitro cell culture studies or animal models that elucidates a specific mechanistic link between this compound and the development of insulin resistance or the induction of oxidative stress is currently lacking in the available scientific literature. Further research is needed to determine if this compound plays a direct role in these metabolic conditions outside of the context of inborn errors of metabolism like MSUD.

Role in Microbial Metabolism and Biotransformations

Information regarding the specific role of this compound in microbial metabolism and biotransformations is not well-documented in the scientific literature. While microorganisms are known to metabolize a vast array of organic compounds, including other keto acids, the specific pathways and enzymes involved in the degradation or transformation of this compound by bacteria or fungi have not been extensively studied.

There is currently no significant body of evidence to suggest that this compound is a common intermediate in established microbial degradation pathways of other compounds. Microbial metabolism of branched-chain amino acids and their derivatives is known to occur, often leading to the production of various flavor and aroma compounds. oup.com However, the specific involvement of this compound as a key intermediate in these or other microbial metabolic routes has not been identified.

Specific enzymatic pathways in microbial systems that act on this compound have not been characterized. The degradation of α-keto acids in microorganisms is generally carried out by various enzymes, including dehydrogenases and decarboxylases, which are part of broader amino acid catabolic pathways. nih.govresearchgate.net However, the substrate specificity of these enzymes for this compound and the subsequent metabolic fate of this compound in microbial cells remain to be investigated. Fungal biotransformation is a known method for modifying the structure of organic compounds, including keto acids, but specific examples involving this compound are not present in the current body of scientific literature. mdpi.commdpi.com

Advanced Analytical Methodologies for Research

Chromatography-Mass Spectrometry Approaches

Chromatography-mass spectrometry (MS) has become the cornerstone for the analysis of metabolites like 5-Methyl-2-oxohexanoic acid. This hybrid technique combines the superior separation capabilities of chromatography with the precise mass analysis and identification power of mass spectrometry.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds such as alpha-keto acids. In a study focused on the determination of various alpha-keto acids in biological samples, HPLC coupled with UV detection was successfully employed after derivatization. While this study utilized UV detection, the separation principles are directly applicable to MS detection for enhanced sensitivity and specificity. For instance, a method was developed for the determination of seven alpha-keto acids, including 2-oxohexanoic acid, a structurally similar compound, in human serum and urine. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a methanol-water-acetonitrile-tetrahydrofuran mixture. researchgate.net This approach, when coupled with a mass spectrometer, would allow for the unequivocal identification and quantification of this compound.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous analysis of several ketone bodies and α-keto acids in human plasma, demonstrating the capability of this platform for complex metabolic profiling. nih.gov Although this compound was not specifically included in this panel, the methodology, which involves derivatization, is highly adaptable for its inclusion. The validation of such methods typically includes assessing linearity, accuracy, precision, recovery, and stability to ensure reliable results. nih.gov

The following table outlines typical parameters for the HPLC analysis of alpha-keto acids, which can be adapted for this compound analysis with MS detection.

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Methanol-water-acetonitrile-tetrahydrofuran |

| Detection | Mass Spectrometry (MS or MS/MS) |

| Derivatization | Required for enhanced retention and sensitivity |

This table is a representation of typical HPLC conditions for alpha-keto acid analysis and may require optimization for this compound.

Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS) offers a significant advantage in terms of analysis speed without compromising resolution. This high-throughput capability is particularly valuable in large-scale metabolomic studies. While specific UFLC-MS methods for this compound are not extensively documented, the principles and methodologies applied to other alpha-keto acids are directly transferable. The key to successful UFLC-MS analysis lies in the rapid and efficient separation on the chromatographic column, which is often achieved using smaller particle sizes and higher flow rates than conventional HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is not inherently volatile, a derivatization step is mandatory to convert it into a form suitable for GC analysis. This typically involves the chemical modification of the polar carboxyl and keto functional groups to increase volatility and improve chromatographic behavior.

Common derivatization approaches for GC-MS analysis of organic acids include trimethylsilylation. mdpi.comnih.gov This process replaces active hydrogens on the carboxyl and enolizable keto groups with a trimethylsilyl (TMS) group, resulting in a more volatile and less polar derivative. The analysis is then performed on a GC-MS system, where the derivatives are separated based on their boiling points and subsequently detected and identified by the mass spectrometer.

The table below summarizes a general protocol for the GC-MS analysis of organic acid derivatives.

| Step | Description |

| 1. Sample Preparation | Extraction of this compound from the sample matrix. |

| 2. Derivatization | Reaction with a derivatizing agent (e.g., trimethylsilylating reagent). |

| 3. GC Separation | Injection of the derivatized sample onto a GC column for separation. |

| 4. MS Detection | Ionization and mass analysis of the separated derivatives for identification and quantification. |

This table provides a general workflow for the GC-MS analysis of derivatized this compound.

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a critical step in the analysis of this compound by both LC-MS and GC-MS. It serves to improve the chemical and physical properties of the analyte, leading to enhanced chromatographic resolution, increased ionization efficiency, and thus, better sensitivity and selectivity.

O-Phenylenediamine (OPD) and its analogues are widely used derivatizing reagents for alpha-keto acids. researchgate.netmdpi.comdojindo.com The reaction involves the condensation of the diamine with the adjacent keto and carboxylic acid groups of the alpha-keto acid to form a stable and highly fluorescent quinoxaline derivative. dojindo.com This derivatization not only improves chromatographic retention on reverse-phase columns but also significantly enhances detection sensitivity, particularly with fluorescence or mass spectrometric detection.

Analogues of OPD, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), have been shown to provide even greater fluorescence sensitivity for the HPLC analysis of alpha-keto acids. dojindo.comrsc.org The resulting fluorescent derivatives can be separated by HPLC and detected with high sensitivity. rsc.org When coupled with mass spectrometry, this derivatization provides a robust method for the quantitative analysis of this compound in complex biological matrices.

Besides OPD, other derivatization reagents are employed to enhance the analytical performance for this compound.

Pentafluorobenzyl Hydroxylamine (PFBHA): This reagent reacts with the keto group of this compound to form an oxime derivative. The resulting PFBHA-oxime is highly electronegative due to the pentafluorobenzyl group, making it amenable to sensitive detection by electron capture detection (ECD) in GC or by negative chemical ionization (NCI) in GC-MS. nih.govresearchgate.net This derivatization is particularly useful for trace-level analysis.

Trimethylsilylation (TMS): As mentioned earlier, trimethylsilylation is a common technique for GC-MS analysis. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the carboxylic acid and enolizable keto group into their TMS ether and TMS enol ether derivatives, respectively. mdpi.comtcichemicals.com This two-step derivatization, often preceded by methoximation of the keto group, renders the molecule volatile and suitable for GC separation and subsequent mass spectrometric analysis. tcichemicals.com

The choice of derivatization strategy depends on the analytical platform being used (LC-MS or GC-MS) and the specific requirements of the study in terms of sensitivity and selectivity. The following table provides a comparison of these derivatization techniques.

| Derivatization Reagent | Target Functional Group(s) | Analytical Technique | Advantages |

| O-Phenylenediamine (OPD) | α-keto and carboxylic acid | HPLC-MS, UFLC-MS | Forms stable, fluorescent derivatives; enhances chromatographic retention and ionization. |

| PFBHA | Keto | GC-MS | Forms highly electronegative derivatives suitable for sensitive detection. |

| Trimethylsilylating Reagents | Carboxylic acid, enolizable keto | GC-MS | Increases volatility and thermal stability for GC analysis. mdpi.comnih.gov |

This table compares common derivatization strategies for the analysis of this compound.

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By replacing one or more atoms of a compound with their stable isotopes, researchers can follow the journey of these "labeled" molecules through various metabolic reactions. This approach, coupled with metabolic flux analysis (MFA), allows for the quantification of the rates (fluxes) of metabolic pathways.

The stable isotopes carbon-13 (¹³C) and deuterium (B1214612) (²H) are commonly employed as tracers in metabolic studies of compounds like this compound.

¹³C Tracers: By synthesizing this compound with one or more ¹³C atoms, researchers can track the carbon skeleton of the molecule as it is metabolized. For instance, [U-¹³C₇]-5-Methyl-2-oxohexanoic acid, where all seven carbon atoms are ¹³C, can be introduced into a cell culture or administered to an animal model. Subsequent analysis of downstream metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can reveal how the carbon backbone is incorporated into other molecules. This can help to identify the pathways in which this compound participates, such as its potential conversion to other fatty acids or its entry into the citric acid cycle.

²H Tracers: Deuterium, a heavy isotope of hydrogen, can also be used to label this compound. ²H tracers are particularly useful for studying redox reactions and the activity of dehydrogenases. The transfer of deuterium from a labeled this compound molecule to other molecules can provide insights into specific enzymatic reactions.

The choice of tracer depends on the specific metabolic questions being addressed. For example, to determine if this compound is a substrate for gluconeogenesis, one might use a ¹³C-labeled version and look for the incorporation of ¹³C into glucose.

Table 1: Illustrative Examples of ¹³C and ²H Tracers for Studying this compound Metabolism

| Tracer Compound | Isotopic Label | Potential Research Application |

| [1-¹³C]-5-Methyl-2-oxohexanoic acid | ¹³C at the C1 carboxyl carbon | To trace the decarboxylation of the keto acid. |

| [U-¹³C₇]-5-Methyl-2-oxohexanoic acid | Uniform ¹³C labeling | To follow the entire carbon skeleton through metabolic pathways. |

| [3,4-²H₂]-5-Methyl-2-oxohexanoic acid | ²H at specific methylene positions | To investigate the stereospecificity of dehydrogenase enzymes. |

Metabolic flux analysis (MFA) is a computational method that uses isotopic labeling data to quantify the rates of metabolic reactions. This can be performed in both in vitro (e.g., cell cultures) and in vivo (e.g., animal models) settings.

In vitro MFA: In a controlled laboratory setting, cultured cells can be supplied with a ¹³C-labeled precursor of this compound, or with labeled this compound itself. After a period of incubation, the cells are harvested, and the isotopic enrichment in various intracellular metabolites is measured. By using a metabolic network model, the measured labeling patterns can be used to calculate the flux through different pathways. For example, this could quantify the rate at which this compound is taken up by the cells and converted to its corresponding amino acid, leucine (B10760876), or other metabolites.

Table 2: Representative Data from a Hypothetical in vivo Metabolic Flux Study of BCKAs (including this compound) in a Post-absorptive State

| Organ | Net Flux of BCKAs (nmol/kg body wt/min) | Metabolic Implication |

| Hindquarter (muscle) | -25.8 | Net release of BCKAs |

| Liver | +150.2 | Net uptake of BCKAs |

| Kidney | +10.5 | Net uptake of BCKAs |

| Portal Drained Viscera | +5.1 | Net uptake of BCKAs |

| Data is illustrative and based on general principles of BCKA metabolism. |

Spectroscopic Techniques for Structural Elucidation and Quantification in Research

Spectroscopic techniques are crucial for confirming the chemical structure of metabolites and for quantifying their concentrations in biological samples.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR provides information about the hydrogen atoms in a molecule. The spectrum for this compound would be expected to show distinct signals for the protons of the two methyl groups (which would likely be a doublet), the methine proton, the two methylene groups (which would be multiplets), and the carboxylic acid proton (which may be a broad singlet). The chemical shift of each signal provides information about the electronic environment of the protons.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. A ¹³C NMR spectrum of this compound would be expected to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the keto group and the carboxyl group would be significantly downfield due to the deshielding effect of the oxygen atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~10-12 (broad s) | ~165-175 |

| C2 (C=O) | - | ~195-205 |

| C3 (-CH₂-) | ~2.9 (t) | ~35-45 |

| C4 (-CH₂-) | ~1.7 (m) | ~25-35 |

| C5 (-CH-) | ~2.2 (m) | ~30-40 |

| C6 (-CH₃) | ~0.9 (d) | ~20-25 |

| C7 (-CH₃) | ~0.9 (d) | ~20-25 |

| Predicted values are based on standard chemical shift tables and data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

C-H stretch: Sharp peaks around 2850-3000 cm⁻¹ from the methyl and methylene groups.

C=O stretch: Two distinct strong, sharp peaks. One for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹ and another for the ketone carbonyl group around 1710-1730 cm⁻¹. The exact positions can be influenced by hydrogen bonding.

Table 4: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |

| Alkyl C-H | Stretch | 2850-3000 (sharp) |

| Ketone C=O | Stretch | 1710-1730 (strong, sharp) |

| Carboxylic Acid C=O | Stretch | 1700-1725 (strong, sharp) |

| Data is based on characteristic IR absorption frequencies for organic functional groups. |

Synthetic Strategies and Chemical Transformations for Research Applications

Laboratory Synthesis of 5-Methyl-2-oxohexanoic Acid and its Derivatives

The laboratory preparation of α-keto acids like this compound can be achieved through several conventional chemical methods. These routes often involve the oxidation of corresponding α-hydroxy acids, methyl ketones, or unsaturated carbon bonds. mdpi.com For instance, the oxidation of 5-methyl-2-hydroxyhexanoic acid would yield the desired product. Common oxidizing agents for such transformations include selenium dioxide or potassium permanganate, though these methods can be limited by harsh conditions and the toxicity of reagents. mdpi.com Another established route involves the hydrolysis of precursor molecules like acyl cyanides. researchgate.net

Modern synthetic approaches often focus on improving efficiency, selectivity, and sustainability. mdpi.com These can include metal-catalyzed bicarbonylation of appropriate substrates or Friedel-Crafts acylation, typically yielding α-keto esters that are subsequently hydrolyzed to the final α-keto acid. mdpi.com

Producing enantiomerically pure forms of this compound is of significant interest, as biological activity is often specific to a single enantiomer. Asymmetric synthesis strategies are employed to achieve this stereochemical control.

A common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to produce a large amount of an enantiomerically enriched product. For the synthesis of chiral α-amino acids from α-keto acids, (S)-proline has been effectively used as a chiral reagent. rsc.org

Chemoenzymatic synthesis combines the advantages of traditional organic chemistry with the high selectivity of biological catalysts (enzymes). This approach is particularly effective for creating chiral molecules under mild reaction conditions. acs.orgresearchgate.netresearchgate.net

Enzymes such as L-amino acid oxidases can be used to synthesize α-keto acids from their corresponding L-amino acids. mdpi.comacs.org For instance, L-leucine could be a precursor for this compound in a biotransformation reaction. Furthermore, imine reductases (IREDs) and other oxidoreductases are employed in the reductive amination of α-ketoesters to produce N-substituted α-amino esters with high enantioselectivity, which can be valuable derivatives. nih.gov Recent advancements have focused on developing dual biocatalytic platforms, for example, using engineered methyltransferases for the asymmetric alkylation of α-keto acids, which provides a highly efficient and sustainable route to chiral products. nih.gov

Table 1: Comparison of Synthetic Methodologies for α-Keto Acids

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Classical Oxidation | Oxidation of α-hydroxy acids or methyl ketones using reagents like KMnO4 or SeO2. mdpi.com | Well-established methods. | Harsh conditions, use of toxic reagents, limited functional group tolerance. mdpi.com |

| Chiral Synthesis | Use of chiral auxiliaries or asymmetric catalysis to control stereochemistry. | High enantiomeric purity. | Catalyst cost, removal of auxiliaries. |

| Chemoenzymatic Synthesis | Employs enzymes (e.g., oxidases, reductases) for selective transformations. acs.orgnih.gov | High stereoselectivity, mild reaction conditions, environmentally benign. rsc.org | Enzyme stability and availability, substrate scope limitations. |

| Photochemical Synthesis | Utilizes light to initiate reactions, often generating radical intermediates for analogue synthesis. | Access to unique molecular structures. | Complex product mixtures, requires specialized equipment. |

Photochemical methods use light energy to drive chemical reactions and can provide access to unique molecular structures that are difficult to obtain through traditional thermal reactions. For α-keto acids, photochemical reactions can be employed to synthesize a diverse range of analogues.

One relevant photochemical process is the Norrish Type II reaction, which can occur in α-keto acids with appropriate alkyl chains. This intramolecular reaction can lead to fragmentation and the formation of new products, thereby increasing molecular diversity. Additionally, photocatalysis in combination with organocatalysis has been used to efficiently oxidize α-aryl halogen derivatives to the corresponding α-aryl carbonyl compounds under ambient conditions using natural sunlight and air. organic-chemistry.org These strategies are valuable for creating libraries of analogues for structure-activity relationship studies.

Preparation of Isotopic Variants for Research

Isotopically labeled compounds, where one or more atoms are replaced with a heavier, stable isotope (like deuterium (B1214612) or carbon-13), are indispensable tools in metabolic research. alfa-chemistry.comnih.govscience.gov They allow scientists to trace the journey of molecules through complex biological pathways without altering their chemical properties.

Deuterium Labeling (²H): Deuterated analogues of this compound can be synthesized to study metabolic pathways and reaction mechanisms. A common method for introducing deuterium at the α-position of a keto group is through acid- or base-catalyzed H/D exchange using a deuterium source like heavy water (D₂O). rsc.org Recent advances include metal-free catalytic protocols that allow for highly efficient and selective deuterium incorporation under mild conditions. rsc.orgrsc.org Chemoenzymatic methods, for instance using Class II aldolases, have also been developed for the site-selective deuteration of aliphatic keto acids. researchgate.net

Carbon-13 Labeling (¹³C): The synthesis of ¹³C-labeled this compound can be accomplished by incorporating a ¹³C-labeled precursor at a specific point in the synthetic route.

Labeling the Carboxyl Carbon (C1): A standard method involves using potassium [¹³C]cyanide (K¹³CN) to displace a halide from a suitable precursor, followed by hydrolysis of the resulting nitrile to the ¹³C-labeled carboxylic acid. rsc.org

Labeling the Keto Carbon (C2) or other positions: This can be achieved using ¹³C-labeled organometallic reagents, such as a [¹³C]methylmagnesium iodide, or by starting with other simple, commercially available ¹³C-labeled building blocks. rsc.orgnih.gov For example, a synthetic route could start from ¹³C-labeled isovaleric acid or a related compound to place the label within the isobutyl side chain.

Isotopically labeled this compound serves as a powerful tracer in metabolic studies. When introduced into a biological system (such as cell cultures or whole organisms), the labeled compound follows the same metabolic pathways as its unlabeled counterpart. nih.gov

Researchers can track the labeled atoms as they are incorporated into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows for the precise mapping of metabolic fluxes and the identification of pathways in which this compound participates. For example, by using ¹³C-labeled this compound, one could determine its rate of conversion to leucine (B10760876) or other metabolites in tissues like the liver and muscle. nih.gov Furthermore, labeled variants are crucial as internal standards in quantitative metabolomics, enabling the accurate measurement of the compound's concentration in complex biological samples. alfa-chemistry.com

Use as a Chiral Building Block in Organic Synthesis

The stereochemical properties of chiral variants of this compound, such as (2S)-2-methyl-5-oxohexanoic acid, render it a valuable building block in asymmetric synthesis. The presence of a defined stereocenter allows for the construction of enantiomerically pure molecules, which is critical in pharmaceutical research where stereoisomers can exhibit vastly different biological activities.

Synthesis of Stereospecific Compounds

In the synthesis of stereospecific compounds, the chiral center of a precursor molecule is incorporated into a larger, more complex structure while maintaining its specific three-dimensional orientation. (2S)-2-Methyl-5-oxohexanoic acid serves as such a precursor. Its stereochemical integrity and the arrangement of its functional groups make it a key intermediate in asymmetric synthesis projects. The (S)-configured methyl group, for example, can direct the stereochemical outcome of subsequent reactions, enabling its use in the synthesis of target molecules like β-amino acids. The general strategy involves starting with a chiral precursor to preserve stereochemistry and then introducing other functional groups through controlled reactions.

Precursor for Bioactive Analogues

A crucial aspect of drug discovery and medicinal chemistry is the synthesis of bioactive analogues, which are molecules structurally similar to a compound with known biological activity. This compound can serve as a molecular scaffold for creating libraries of such analogues. By systematically modifying its structure—for instance, by altering the side chain or transforming the functional groups—researchers can investigate structure-activity relationships (SAR). This process helps in identifying the key structural features responsible for a compound's biological effects and in optimizing lead compounds to enhance efficacy or reduce side effects.

Controlled Chemical Transformations for Structure-Activity Relationship Studies

To thoroughly explore the chemical space around this compound for SAR studies, its functional groups—the carboxylic acid and the ketone—can be selectively modified through various controlled chemical transformations.

Esterification and Amidation Reactions

The carboxylic acid moiety is a prime site for modification through esterification and amidation reactions. These transformations alter the polarity, lipophilicity, and hydrogen bonding capability of the molecule, which can significantly impact its biological activity and pharmacokinetic properties.